![molecular formula C16H14N2O2S B5777135 4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5777135.png)
4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTC-209, and it belongs to the class of thiazolidinedione derivatives. PTC-209 has been shown to have promising anticancer properties, making it a potential candidate for cancer treatment.
作用机制
PTC-209 exerts its anticancer effects by inhibiting the activity of BMI-1. BMI-1 is a protein that plays a crucial role in the self-renewal and maintenance of cancer stem cells. Inhibition of BMI-1 activity leads to the suppression of cancer stem cells, which are responsible for cancer recurrence and metastasis. PTC-209 has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
PTC-209 has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer treatment. It has been reported to have a half-life of approximately 9 hours in mice, indicating its potential for use in vivo. PTC-209 has also been shown to inhibit the growth of various types of cancer cells, including breast cancer, colon cancer, and leukemia.
实验室实验的优点和局限性
One of the advantages of PTC-209 is its potential as a targeted therapy for cancer. It specifically targets cancer stem cells, which are responsible for cancer recurrence and metastasis. PTC-209 has also been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer treatment. However, one of the limitations of PTC-209 is its limited solubility in water, which can make it challenging to administer in vivo.
未来方向
There are several future directions for the study of PTC-209. One potential direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of the potential of PTC-209 as a combination therapy with other anticancer agents. Additionally, the potential of PTC-209 for the treatment of other diseases, such as diabetes and obesity, could also be explored. Finally, the development of more efficient delivery methods for PTC-209 could also be an area of future research.
合成方法
The synthesis of PTC-209 involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-cyano-4,6-dimethyl-2-bromopyridine in the presence of a base, followed by the reduction of the resulting intermediate with thioacetic acid. This method has been reported to yield PTC-209 with high purity and in good yield.
科学研究应用
PTC-209 has been extensively studied for its potential anticancer properties. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in various types of cancer. Inhibition of BMI-1 activity leads to the suppression of cancer stem cells, which are responsible for cancer recurrence and metastasis. PTC-209 has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
属性
IUPAC Name |
4-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-10-7-11(2)18-15(14(10)8-17)21-9-12-3-5-13(6-4-12)16(19)20/h3-7H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEKWSIWANIIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644806 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(3-Cyano-4,6-dimethyl-pyridin-2-ylsulfanylmethyl)-benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

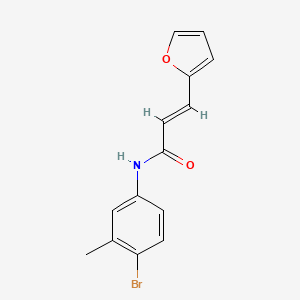
![N-allyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5777067.png)

![2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5777074.png)
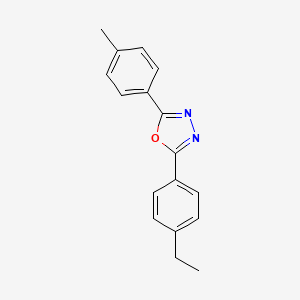
![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5777106.png)
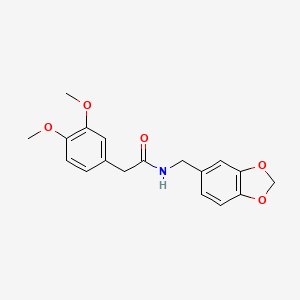
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide](/img/structure/B5777118.png)
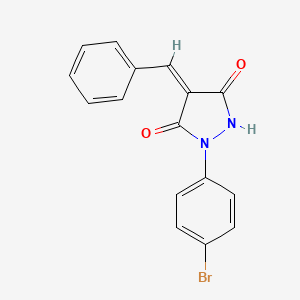
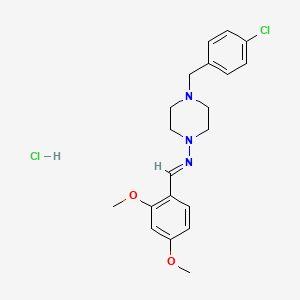
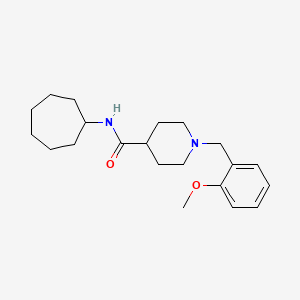
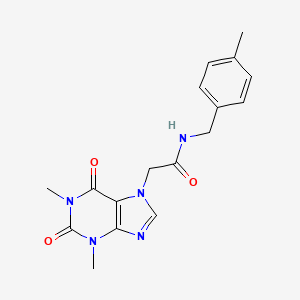
![7-chloro-2-(2-chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B5777155.png)
![7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)